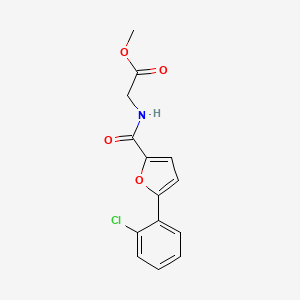

Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)acetate

Description

Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)acetate (CAS: 853330-40-2; molecular formula: C₁₄H₁₂ClNO₄; molecular weight: 293.70 g/mol) is a furan-based ester derivative featuring a 2-chlorophenyl substituent on the furan ring and an acetamide-linked methyl ester group. Similar compounds have demonstrated antimicrobial, insecticidal, and prodrug activities, making this class of molecules a focus of synthetic and medicinal chemistry research .

The synthesis of such compounds typically involves nucleophilic substitutions or Michael addition-elimination reactions, as seen in structurally related furanones .

Properties

CAS No. |

853330-40-2 |

|---|---|

Molecular Formula |

C14H12ClNO4 |

Molecular Weight |

293.70 g/mol |

IUPAC Name |

methyl 2-[[5-(2-chlorophenyl)furan-2-carbonyl]amino]acetate |

InChI |

InChI=1S/C14H12ClNO4/c1-19-13(17)8-16-14(18)12-7-6-11(20-12)9-4-2-3-5-10(9)15/h2-7H,8H2,1H3,(H,16,18) |

InChI Key |

BPBRUNSBXHMFDF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC(=O)C1=CC=C(O1)C2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Meerwein Arylation Reaction

This method involves the coupling of 2-chloroaniline with furan derivatives. Key steps include:

-

Diazotization : 2-Chloroaniline is diazotized using sodium nitrite and hydrochloric acid at 0–5°C to form a diazonium salt.

-

Coupling with Furan : The diazonium salt reacts with furan-2-carboxylic acid in the presence of copper sulfate, yielding 5-(2-chlorophenyl)furan-2-carboxylic acid.

-

Purification : The crude product is isolated via acid precipitation and recrystallized from ethanol/water.

Suzuki-Miyaura Cross-Coupling

An alternative approach employs palladium-catalyzed cross-coupling:

-

Starting Material : 5-Bromofuran-2-carboxylic acid reacts with 2-chlorophenylboronic acid under Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O).

-

Reaction Conditions : Heated at 80°C for 12 hours under inert atmosphere.

-

Workup : The product is extracted with ethyl acetate and purified via column chromatography (hexane/ethyl acetate).

Conversion to Acid Chloride

The carboxylic acid intermediate is activated for amide bond formation by conversion to its acid chloride:

-

Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane.

-

Procedure : The acid is refluxed with excess SOCl₂ for 2–3 hours, followed by solvent removal under vacuum.

-

Key Consideration : Strict anhydrous conditions are required to prevent hydrolysis.

Typical Yield : >95% (quantitative conversion).

Amide Bond Formation with Methyl Glycinate

The acid chloride is coupled with methyl glycinate to install the acetamide moiety. Two methodologies are prevalent:

Direct Aminolysis

-

Reagents : Methyl glycinate hydrochloride, triethylamine (TEA) in dichloromethane.

-

Procedure : The acid chloride is added dropwise to a cooled (0°C) solution of methyl glycinate and TEA. The mixture is stirred at room temperature for 4–6 hours.

-

Workup : The organic layer is washed with dilute HCl, brine, and dried over Na₂SO₄.

-

Purification : Column chromatography (hexane/ethyl acetate) or recrystallization from methanol.

Coupling Reagent-Mediated Synthesis

For improved efficiency, coupling agents such as HATU or HBTU are employed:

-

Procedure : The acid chloride and methyl glycinate are combined with HATU and DIEA at 0°C, then warmed to room temperature for 12 hours.

-

Advantage : Higher yields and reduced side reactions compared to direct aminolysis.

-

Purification : Silica gel chromatography (gradient elution with ethyl acetate/hexane).

One-Pot Tandem Synthesis

Recent advancements describe a streamlined one-pot approach:

-

In Situ Acid Chloride Formation : 5-(2-Chlorophenyl)furan-2-carboxylic acid is treated with SOCl₂ in THF.

-

Direct Coupling : Methyl glycinate and DIEA are added without isolating the acid chloride.

-

Workup : Solvent evaporation followed by trituration with cold ether yields the product.

Optimization and Challenges

Solvent Selection

Purification Techniques

Scale-Up Considerations

-

Continuous-Flow Systems : Automated solid-phase synthesis (as demonstrated for prexasertib derivatives) could be adapted for large-scale production.

-

Cost Efficiency : Suzuki coupling, while effective, requires expensive palladium catalysts, making Meerwein arylation more viable for industrial applications.

Analytical Data and Characterization

Key Spectroscopic Data :

-

¹H NMR (CDCl₃): δ 7.52–7.48 (m, 1H, Ar-H), 7.42–7.38 (m, 2H, Ar-H), 7.30 (d, J = 3.6 Hz, 1H, furan-H), 6.85 (d, J = 3.6 Hz, 1H, furan-H), 4.20 (s, 2H, CH₂), 3.75 (s, 3H, OCH₃).

-

IR (KBr) : 1745 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1540 cm⁻¹ (C-Cl).

-

HRMS : [M+H]⁺ calculated for C₁₄H₁₂ClNO₄: 293.0455; found: 293.0458.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)acetate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products Formed

Oxidation: Furan-2,5-dicarboxylic acid derivatives.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with furan and thiazole moieties often exhibit significant anticancer properties. Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)acetate has been studied for its potential to inhibit cancer cell growth. For instance, derivatives of benzofuran have shown promising results against various cancer cell lines, including breast and lung cancer cells .

Enzyme Inhibition

This compound has also been evaluated for its ability to inhibit specific enzymes related to cancer progression. Studies have demonstrated that certain furan derivatives can act as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .

Nurr1 Agonism

Recent findings suggest that this compound may act as an agonist for the Nurr1 receptor, which is implicated in the regulation of dopaminergic neurons. This receptor's activation could provide therapeutic benefits for conditions like Parkinson's disease .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods:

- Microwave-Assisted Synthesis : This method allows for the efficient production of ester and amide derivatives under mild conditions, reducing reaction times and improving yields .

- Conventional Organic Synthesis : Traditional methods involving coupling reagents can also be employed to synthesize this compound, although they often require more stringent conditions .

Material Science Applications

Mechanism of Action

The mechanism of action of Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, leading to modulation of their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate (CAS: N/A; C₈H₁₀ClNO₅)

- Key Features: Contains a 4-chloro-2-methoxy-5-oxo-furanone core with an acetamide-linked methyl ester.

- Synthesis : Prepared via a Michael addition-elimination reaction between 3,4-dichloro-5-methoxyfuran-2(5H)-one and glycine methyl ester in the presence of triethylamine .

2-(5-Fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid (CAS: N/A; C₁₃H₁₁FO₃S)

- Key Features : A benzofuran derivative with a fluorine atom, methyl group, and methylsulfanyl substituent.

- Synthesis : Derived from hydrolysis of an ethyl ester precursor under basic conditions .

- Biological Relevance : Benzofuran derivatives exhibit antimicrobial and antitumor activities, with intermolecular hydrogen bonding contributing to stability and activity .

(S)-(+)-2-Chlorophenylglycine Methyl Ester (CAS: 141109-14-0; C₁₀H₁₂ClNO₂)

Structural and Functional Differences

Key Research Findings

- Furan Derivatives : The presence of electron-withdrawing groups (e.g., chloro, methoxy) on the furan ring enhances stability and intermolecular interactions, as seen in hydrogen-bonded networks in crystal structures .

- Benzofuran vs. Furan : Benzofuran derivatives generally exhibit broader pharmacological activities due to increased aromaticity and substituent diversity .

- Chlorophenyl Substituents : The 2-chlorophenyl group is a common motif in bioactive molecules, contributing to lipophilicity and target binding .

Biological Activity

Methyl 2-(5-(2-chlorophenyl)furan-2-carboxamido)acetate is a compound of significant interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Structural Overview

This compound features a furan ring, a carboxamide group, and a chlorophenyl substituent. The molecular formula is CHClNO, with a molecular weight of approximately 293.71 g/mol. The presence of the furan moiety and the chlorophenyl group enhances its reactivity and potential biological activity.

Biological Activities

The compound exhibits several notable biological activities, primarily attributed to its structural components:

- Antimicrobial Activity : Compounds similar to this compound have shown significant antibacterial properties. For example, derivatives with furan and thiazole moieties are known for their pharmacological effects against various bacteria.

- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity. Similar furan derivatives have been associated with cytotoxic effects against cancer cell lines, suggesting potential for further development in cancer therapeutics .

- Anti-inflammatory Effects : Some related compounds have demonstrated anti-inflammatory properties, which could be relevant for therapeutic applications in inflammatory diseases.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds reveals insights into its potential efficacy:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl 2-(5-(4-chlorophenyl)furan-2-carboxamido)acetate | Similar furan and carboxamide structure but different chlorophenyl substituent | Antibacterial |

| Methyl 4-(5-(2-chlorophenyl)-furan-2-carboxamido)butanoate | Contains a butanoate side chain instead of acetate | Anti-inflammatory |

| N-(Furan-2-ylmethyl)-N'-(4-chlorophenyl)urea | Urea derivative with similar phenyl substitution | Anticancer |

This table illustrates how variations in substitution patterns can influence biological activity, highlighting the significance of the chlorophenyl group in enhancing efficacy against specific targets.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

- Enzymatic Inhibition : Interaction studies suggest that this compound may inhibit specific enzymes involved in microbial and cancer cell metabolism. Such inhibition is critical for its antimicrobial and anticancer effects .

- Cellular Uptake and Toxicity : The lipophilicity of the compound affects its cellular uptake, which is crucial for its effectiveness. Studies indicate that modifications to the structure can enhance or reduce cytotoxicity against cancer cells .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various furan derivatives found that this compound exhibited promising antibacterial activity against Gram-positive bacteria, indicating its potential use as an antibiotic agent.

- Cytotoxicity Assessment : In vitro tests on human cancer cell lines demonstrated that this compound has significant cytotoxic effects, with IC values comparable to known anticancer drugs, suggesting it could be developed into a therapeutic agent .

Q & A

Basic Research Question

- 1H/13C NMR : Confirms the presence of the 2-chlorophenyl group (δ 7.3–7.5 ppm aromatic protons) and acetamide linkage (δ 3.7 ppm for methyl ester, δ 4.2 ppm for CH2) .

- IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1740 cm⁻¹ (ester C=O) validate functional groups.

- Mass Spectrometry (HRMS) : Exact mass matching [M+H]+ confirms molecular formula (e.g., C14H13ClNO4 requires 294.0532).

How does the presence of the 2-chlorophenyl group influence the compound's reactivity in nucleophilic acyl substitution reactions?

Advanced Research Question

The electron-withdrawing chlorine atom increases the electrophilicity of the adjacent carbonyl group, enhancing susceptibility to nucleophilic attack. For example:

- Hydrolysis : Under basic conditions, the ester group hydrolyzes faster than non-chlorinated analogs, forming the carboxylic acid derivative .

- Aminolysis : Primary amines react preferentially at the ester carbonyl over the amide due to steric hindrance from the bulky 2-chlorophenyl group.

What challenges arise in the chromatographic separation of this compound from its synthetic byproducts, and how can these be mitigated?

Advanced Research Question

- Byproducts : Unreacted starting materials or over-acylated derivatives (e.g., bis-amide products).

- Mitigation : Use reverse-phase HPLC (C18 column) with a gradient of acetonitrile/water (0.1% TFA). Retention time differences of 1–2 minutes resolve impurities effectively .

What strategies are employed to assess the stability of this compound under varying pH and temperature conditions?

Basic Research Question

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24 hours.

- Analytical Monitoring : Track degradation via HPLC-MS to identify major breakdown products (e.g., hydrolyzed amide or ester groups) .

How can enantiomeric impurities be detected and quantified in samples of this compound?

Advanced Research Question

- Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (80:20) to separate enantiomers. Detection at 254 nm ensures sensitivity .

- Quantification : Calibration curves with spiked enantiomeric standards (0.1–5% range) achieve LOD <0.05%.

What in vitro models are appropriate for evaluating the biological activity of this compound, particularly in enzyme inhibition assays?

Advanced Research Question

- Cyclooxygenase (COX) Inhibition : Use purified COX-1/COX-2 enzymes and measure prostaglandin E2 production via ELISA.

- Kinetic Analysis : Determine IC50 values using fluorogenic substrates (e.g., DCFH-DA for reactive oxygen species) .

What are the common side reactions encountered during the acylation step in the synthesis of this compound, and how can they be minimized?

Basic Research Question

- O-Acylation : Competing esterification of hydroxyl groups in furan intermediates.

- Mitigation : Use bulkier coupling agents (e.g., DCC instead of EDC) or protect hydroxyl groups with TBSCl before acylation .

How does the furan ring's electronic structure affect the compound's interaction with biological targets compared to analogous thiophene-containing derivatives?

Advanced Research Question

- Electron Density : The furan’s oxygen atom reduces π-electron density compared to thiophene, altering binding affinity.

- Case Study : Clopidogrel (thieno[3,2-c]pyridine) shows higher platelet inhibition than furan analogs due to enhanced sulfur-mediated hydrophobic interactions .

What computational chemistry approaches are utilized to predict the binding affinity of this compound with potential protein targets?

Advanced Research Question

- Molecular Docking : AutoDock Vina simulates ligand-receptor interactions (e.g., with COX-2; PDB ID 1PXX).

- MD Simulations : AMBER or GROMACS assess stability of the ligand-protein complex over 100 ns trajectories.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.